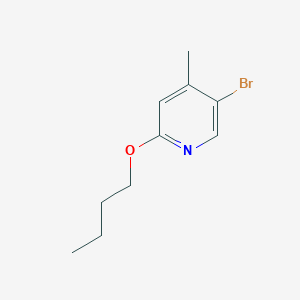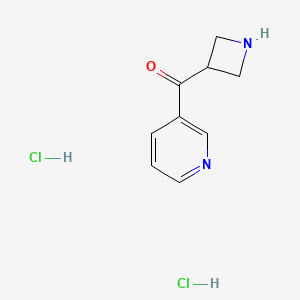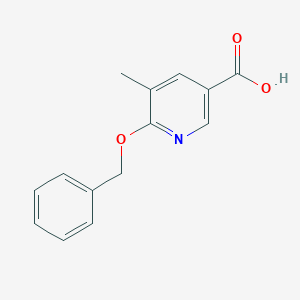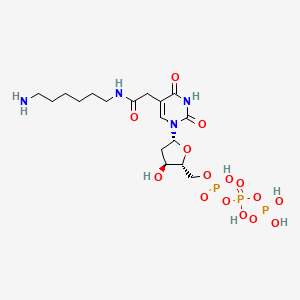
alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Overview
Description
Alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid is a nucleotide analog that has been studied for its potential therapeutic and environmental applications. This compound is a modified form of thymidine, a nucleoside that is a building block of DNA. The modification involves the addition of an aminohexylcarbamoyl group and a triphosphate moiety, which can alter its biological activity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid typically involves multiple steps. The process begins with the preparation of thymidine, followed by the introduction of the aminohexylcarbamoyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and carbamoylation. The final step involves the phosphorylation of the modified thymidine to introduce the triphosphate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process requires precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The aminohexylcarbamoyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of modified nucleotides with different functional groups .
Scientific Research Applications
Alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of nucleotide-based probes and sensors.
Medicine: It has potential therapeutic applications, including as an antiviral agent and in gene therapy.
Industry: The compound is used in the production of diagnostic reagents and as a component of biochemical assays
Mechanism of Action
The mechanism of action of alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid involves its incorporation into DNA during replication. The modified nucleotide can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the termination of DNA chain elongation and the disruption of cellular processes that depend on DNA replication .
Molecular Targets and Pathways: The primary molecular targets of this compound are DNA polymerases and other enzymes involved in DNA synthesis. The compound can also interact with cellular pathways related to DNA repair and replication .
Comparison with Similar Compounds
Thymidine: The parent compound of alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid, which lacks the aminohexylcarbamoyl and triphosphate modifications.
Deoxyuridine: A nucleoside similar to thymidine but with a different base.
Azidothymidine (AZT): A nucleoside analog used as an antiviral drug, which also targets DNA synthesis.
Uniqueness: Alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its interactions with enzymes, and provide new functionalities for research and therapeutic applications .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-[2-(6-aminohexylamino)-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N4O15P3/c18-5-3-1-2-4-6-19-14(23)7-11-9-21(17(25)20-16(11)24)15-8-12(22)13(34-15)10-33-38(29,30)36-39(31,32)35-37(26,27)28/h9,12-13,15,22H,1-8,10,18H2,(H,19,23)(H,29,30)(H,31,32)(H,20,24,25)(H2,26,27,28)/t12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCSTSJZPFEWMB-GZBFAFLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N4O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
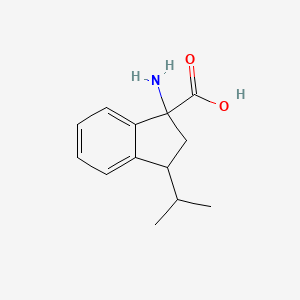
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)

